Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Übersicht

Beschreibung

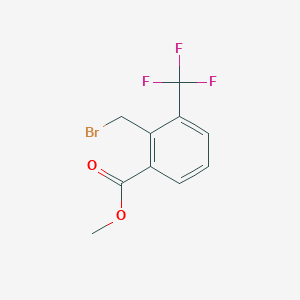

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the second position and a trifluoromethyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Bromomethylation: : The synthesis of methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate typically begins with the bromomethylation of methyl 3-(trifluoromethyl)benzoate. This can be achieved using bromine and a suitable catalyst under controlled conditions to introduce the bromomethyl group.

-

Esterification: : Alternatively, the compound can be synthesized by esterifying 2-(bromomethyl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions: : Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.

-

Reduction Reactions: : The compound can be reduced to form the corresponding methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate using reducing agents like lithium aluminum hydride (LiAlH4).

-

Oxidation Reactions: : Oxidation of the bromomethyl group can yield the corresponding carboxylic acid derivative, methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

Substitution: Methyl 2-(azidomethyl)-3-(trifluoromethyl)benzoate.

Reduction: Methyl 2-(hydroxymethyl)-3-(trifluoromethyl)benzoate.

Oxidation: Methyl 2-(carboxymethyl)-3-(trifluoromethyl)benzoate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis:

- Pharmaceutical Development : It is utilized in the synthesis of various pharmaceutical compounds, enhancing the pharmacokinetic properties of drugs due to the presence of the trifluoromethyl group, which can improve metabolic stability and bioavailability .

- Agrochemical Synthesis : The compound is also explored for its role in developing agrochemicals, where its unique properties can lead to more effective pesticides and herbicides .

Research into the biological applications of this compound has shown promising results:

- Antimicrobial Properties : Studies have indicated that the compound exhibits antimicrobial activity, making it a candidate for further investigation in medicinal chemistry.

- Interaction Studies : Its interactions with biological systems can provide insights into its potential therapeutic uses, particularly as a precursor for bioactive compounds.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science:

- Fluorinated Polymers : this compound is used in producing specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings .

Case Study 1: Photochemical Transformation

A study demonstrated that using this compound in photochemical reactions achieved complete conversion with high throughput in residence times as low as 15 seconds. This showcases its efficiency as a reagent in organic transformations.

Case Study 2: Drug Development

In drug discovery research, this compound was investigated for its ability to enhance the efficacy of certain drug candidates by improving their solubility and stability profiles. The findings suggest that compounds incorporating this structure may lead to novel therapeutic agents with improved pharmacological properties .

Wirkmechanismus

The mechanism by which methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by its strong electron-withdrawing effect, which can stabilize negative charges and enhance the electrophilicity of the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, making it less lipophilic and potentially less stable in biological systems.

Methyl 3-(trifluoromethyl)benzoate: Lacks the bromomethyl group, reducing its versatility in nucleophilic substitution reactions.

Methyl 2-(chloromethyl)-3-(trifluoromethyl)benzoate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles that can be used.

Uniqueness

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is unique due to the combination of the bromomethyl and trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and agrochemicals.

Biologische Aktivität

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound characterized by its unique molecular structure, which includes a bromomethyl group and a trifluoromethyl substituent on a benzoate backbone. This compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₈BrF₃O₂, with a molecular weight of approximately 297.07 g/mol. The trifluoromethyl group significantly enhances the compound's reactivity and biological activity, making it a subject of various studies.

The mechanism of action for this compound involves several pathways:

- Nucleophilic Substitution : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of new chemical bonds.

- Enzyme Inhibition : The trifluoromethyl group is known to influence the electronic properties of the compound, potentially enhancing its ability to inhibit specific enzymes involved in cancer progression.

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent inhibitory effects on HDAC6, a target for cancer therapy .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit various enzymes. In particular, it has been noted for its potential to interact with enzymes involved in metabolic pathways relevant to cancer and other diseases. The presence of the trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects .

Case Studies and Research Findings

- HDAC Inhibition : A study focused on the synthesis of phenothiazine-based compounds found that derivatives similar to this compound exhibited significant HDAC6 inhibition with IC50 values ranging from 16 nM to 22 nM . This suggests that structural modifications can lead to enhanced biological activity.

- Antiviral Activity : Compounds featuring trifluoromethyl groups have shown promise in antiviral applications. For instance, related compounds were tested against the Zika virus and demonstrated effective antiviral activity at concentrations that indicate low cytotoxicity .

- Structural Analogues : Comparative studies with structural analogues reveal that modifications at specific positions on the benzene ring can lead to variations in biological activity. For example, methyl 2-bromobenzoate lacks the trifluoromethyl group and exhibits significantly different reactivity profiles compared to its trifluoromethyl-substituted counterpart .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry. Its potential applications include:

- Drug Development : As a precursor for synthesizing bioactive compounds with improved pharmacokinetic properties.

- Research Tool : Utilized in biochemical assays to study enzyme interactions and mechanisms of action.

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYWLNAELNNBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591195 | |

| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346603-68-7 | |

| Record name | Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.